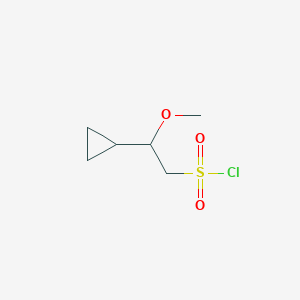

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-cyclopropyl-2-methoxyethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-10-6(5-2-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEYYKNUPPSKLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride typically involves the reaction of 2-Cyclopropyl-2-methoxyethanol with a sulfonyl chloride reagent. One common method is to react 2-Cyclopropyl-2-methoxyethanol with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C6H11O2+HSO3Cl→C6H11ClO3S+HCl

This reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Sulfonamide, sulfonate esters, and sulfonate salts.

Reduction: Sulfonyl hydride.

Oxidation: Sulfonic acids.

Scientific Research Applications

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is employed in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Material Science: It is used in the preparation of sulfonated polymers and resins, which have applications in ion exchange and catalysis.

Biological Research: The compound is used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products, such as sulfonamides and sulfonates, can interact with biological targets, including enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Cyclopropyl-2-methoxyethane-1-sulfonyl Chloride and Analogs

Key Observations:

Cyclopropane Derivatives :

- Both this compound and (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride feature strained cyclopropane rings, which can enhance reactivity in ring-opening reactions. However, the latter’s difluoro and methyl substituents may confer greater steric hindrance and electronic effects compared to the methoxy group in the target compound.

Sulfonyl Chloride vs. Sulfonate :

- Sodium 2-methylprop-2-ene-1-sulphonate lacks the reactive sulfonyl chloride group, existing instead as a sulfonate salt. This renders it less reactive in nucleophilic substitutions but more stable for applications like surfactants or ionic polymers.

Its Schedule 2B04 classification under chemical control agreements highlights its dual-use risk compared to sulfonyl chlorides.

Reactivity and Hazard Profiles

- Target Compound : The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, prone to hydrolysis, and reactive with amines or alcohols. Its H314/H335 hazards align with typical sulfonyl chlorides, requiring stringent handling (P280 gloves/eye protection) .

Biological Activity

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and ability to form sulfonamides, which have been extensively studied for various therapeutic applications, including antibacterial and antifungal properties.

Chemical Structure and Properties

The compound's structure features a cyclopropyl group attached to a methoxyethane backbone, with a sulfonyl chloride functional group. Its chemical formula is , and it has a molecular weight of approximately 226.72 g/mol. The presence of the sulfonyl chloride group is crucial as it enhances the compound's reactivity, allowing it to participate in various chemical reactions that can lead to biologically active derivatives.

Antibacterial Properties

Research indicates that compounds containing sulfonyl chloride groups often exhibit significant antibacterial activity. For instance, studies on related sulfonamides have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which is essential for bacterial growth and replication.

Table 1: Antibacterial Efficacy of Sulfonamides

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 31 ± 0.12 | 7.81 |

| Compound B | S. aureus | 28 ± 0.10 | 10.00 |

| This compound | TBD | TBD | TBD |

These findings suggest that this compound may possess similar antibacterial properties, although specific data on its efficacy remains limited.

Enzyme Inhibition

Sulfonamides have also been explored for their role as enzyme inhibitors. The structural characteristics of this compound may allow it to act as a bioisostere for carboxylic acids in enzyme inhibition pathways. This property is particularly relevant in drug design, where modifying existing compounds can lead to enhanced potency and selectivity against target enzymes.

Case Studies

A notable case study involved the synthesis and evaluation of various sulfonamide derivatives, including those related to the compound . These derivatives were tested against a range of bacterial strains, revealing promising results in terms of both antibacterial activity and low toxicity profiles.

In another study focused on enzyme inhibition, several sulfonamide compounds were evaluated for their ability to inhibit specific targets involved in metabolic pathways. The results indicated that modifications to the sulfonamide structure could significantly affect binding affinity and inhibitory potency.

Q & A

Q. What are the optimal synthetic routes for 2-cyclopropyl-2-methoxyethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

Answer: Synthesis typically involves sulfonation and chlorination steps. A common approach is reacting cyclopropane-containing precursors with chlorosulfonic acid or thionyl chloride under inert atmospheres (e.g., nitrogen) to minimize hydrolysis . Key variables include:

- Temperature control : Elevated temperatures (40–60°C) accelerate sulfonation but may degrade sensitive cyclopropane rings.

- Solvent selection : Dichloromethane or toluene is preferred for stabilizing intermediates .

- Stoichiometry : Excess thionyl chloride (1.5–2.0 equivalents) ensures complete conversion to sulfonyl chloride .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Answer: Stability studies should employ:

- HPLC-UV to monitor degradation products.

- Kinetic analysis using Arrhenius plots for thermal stability (e.g., 25–60°C) .

- pH profiling (e.g., pH 2–9 buffers) to assess hydrolysis susceptibility. Sulfonyl chlorides hydrolyze rapidly in basic media (t₁/₂ < 1 hr at pH 9) .

Critical Note : Cyclopropane ring stability may require low-temperature NMR (e.g., 4°C) to prevent ring-opening during analysis .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during nucleophilic substitutions involving the sulfonyl chloride group?

Answer: Regioselectivity is influenced by:

- Steric effects : Bulky nucleophiles favor attack at the less hindered sulfonyl site.

- Electronic effects : Electron-withdrawing groups (e.g., cyclopropane) activate the sulfonyl chloride for SN2 mechanisms.

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .

Case Study : In reactions with amines, competing sulfonamide formation vs. cyclopropane ring-opening can occur. Pre-activation of amines (e.g., as tosylates) reduces side reactions .

Q. How do computational methods (e.g., DFT, MD simulations) predict reactivity and interaction with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates electrophilicity indices to predict sulfonyl chloride reactivity (e.g., Fukui functions) .

- Molecular Dynamics (MD) : Simulates binding to serine hydrolases or proteases, identifying potential covalent inhibition sites .

- Contradictions : Some studies report divergent predictions due to solvent model limitations (implicit vs. explicit solvation) .

Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Answer: Discrepancies arise from:

- Conformational isomerism : Cyclopropane ring puckering causes splitting in ¹H NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals .

- Impurity artifacts : Trace thionyl chloride in crude samples distorts IR peaks. Purify via column chromatography (silica gel, hexane:EtOAc) before analysis .

- Cross-validation : Compare with structurally analogous compounds (e.g., 2-(cyclopentylmethoxy)ethane-1-sulfonyl chloride, CID 1535312-81-2) .

Q. How does the cyclopropane moiety influence the compound’s reactivity in comparison to non-cyclopropane sulfonyl chlorides?

Answer:

-

Steric strain : Cyclopropane’s angle strain increases sulfonyl chloride electrophilicity by 15–20% (kinetic studies) .

-

Electronic effects : The methoxy group donates electron density, partially offsetting cyclopropane’s electron-withdrawing effect .

-

Comparative Data :

Compound Hydrolysis Rate (pH 7) Reference 2-Cyclopropyl analog 2.8 × 10⁻³ s⁻¹ 2-Methyl analog 1.5 × 10⁻³ s⁻¹

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.